rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol
Description
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2R,3R)-2-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-7(5-9)3-2-4-8-6/h6-9H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
DAAYDZZFCLQTFA-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1)CO |
Canonical SMILES |
CC1C(CCCN1)CO |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Example
A representative synthetic route adapted from related piperidine derivatives and literature is summarized below:
This approach highlights the importance of stereochemical control and purification steps to isolate the desired rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol isomer.
Stereochemical Considerations and Purification
- The stereochemistry at the 2 and 3 positions is critical for the compound's biological activity.
- Separation of isomers is typically achieved by column chromatography or preparative high-performance liquid chromatography (HPLC) .
- Reaction monitoring is performed using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC) to ensure stereochemical purity and optimize yields.
Reaction Conditions and Optimization
- Temperature and Pressure: Controlled to optimize yield and minimize side reactions, particularly during reduction and ring-expansion steps.
- Catalysts: Palladium catalysts for hydrogenation and appropriate acid catalysts for condensation steps are employed to enhance selectivity.
- Solvents: Common solvents include N-methylpyrrolidone (NMP) for nucleophilic aromatic substitution and other polar aprotic solvents for alkylation and reduction reactions.
Research Findings and Applications
- The compound's synthesis is often integrated into the preparation of pharmacologically active molecules, including receptor modulators and enzyme inhibitors.
- Studies indicate that modifications to the piperidine ring and stereochemistry impact receptor binding affinity and selectivity, underscoring the importance of precise synthetic control.
- The compound's hydroxymethyl group allows for further functionalization, expanding its utility in medicinal chemistry.
Summary Table of Key Preparation Data
Chemical Reactions Analysis
Types of Reactions: rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products:
Oxidation: Corresponding ketone or aldehyde.
Reduction: Various alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .
Medicine: It is also investigated for its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity. This interaction can lead to the inhibition or activation of the enzyme, depending on the nature of the compound and the enzyme involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol with related compounds, focusing on structural features, physicochemical properties, synthesis, and applications.
(2R,3R)-3-Amino-2-pentanol
- Structure: Acyclic amino alcohol with two stereocenters (C2 and C3 in R configuration).
- Molecular Formula: C₅H₁₃NO; Molecular Weight: 103.165 g/mol .
- Key Differences: Cyclic vs. Acyclic: The absence of a piperidine ring in (2R,3R)-3-amino-2-pentanol reduces steric hindrance and alters conformational flexibility. Basicity: The secondary amine in the piperidine derivative (pKa ~11) is more basic than the primary amine in the acyclic analog (pKa ~9.5). Solubility: The cyclic structure may reduce water solubility compared to the linear analog.
- Applications: Acyclic amino alcohols are often used as chiral ligands or intermediates in asymmetric catalysis .
rel-(2R,3R)-1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic Acid
- Structure : Pyrrolidine (5-membered ring) with a BOC-protected amine, a phenyl group at C3, and a carboxylic acid at C2.
- Molecular Formula: C₁₇H₂₃NO₄; Molecular Weight: 305.37 g/mol .
- Key Differences :
- Ring Size : The pyrrolidine ring introduces greater ring strain compared to the piperidine system.
- Functionality : The carboxylic acid and BOC-protected amine enable diverse reactivity (e.g., peptide coupling).
- Stereochemical Complexity : Both compounds exhibit two stereocenters, but the pyrrolidine derivative includes additional substituents (phenyl, carboxylic acid).
- Applications : Pyrrolidine derivatives are common in drug discovery (e.g., protease inhibitors) .
rel-(2R,3R,5S)-5-Methyl-2,3-diphenyltetrahydrofuran (8i)
- Structure : Tetrahydrofuran (5-membered oxygenated ring) with methyl and diphenyl substituents.
- Synthesis : Produced via cobalt-catalyzed aerobic oxidation of allylic alcohols (72% yield) .
- Key Differences :
(2R,3R)-Obtusafuran
- Structure : Benzofuran derivative with a fused benzene ring and hydroxymethyl substituents.
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Ring System | Synthesis Highlights | Applications |
|---|---|---|---|---|---|---|
| This compound | C₇H₁₅NO | 129.20 | Secondary amine, hydroxymethyl | Piperidine | Not specified in evidence | Pharmaceutical intermediates |
| (2R,3R)-3-Amino-2-pentanol | C₅H₁₃NO | 103.16 | Primary amine, alcohol | Acyclic | Chiral resolution methods | Asymmetric catalysis |
| rel-(2R,3R)-1-BOC-3-phenylpyrrolidine-2-carboxylic acid | C₁₇H₂₃NO₄ | 305.37 | BOC-amine, carboxylic acid | Pyrrolidine | Solid-phase peptide synthesis | Drug discovery |
| rel-(2R,3R,5S)-5-Methyl-2,3-diphenyltetrahydrofuran | C₁₈H₂₀O | 252.35 | Ether, diphenyl | Tetrahydrofuran | Cobalt-catalyzed oxidation | Natural product synthesis |
Key Insights from Comparative Analysis
Impact of Ring Size :
- Piperidine (6-membered) derivatives exhibit greater conformational flexibility and lower ring strain compared to pyrrolidine (5-membered) or tetrahydrofuran analogs.
- Example: Piperidine’s chair conformation stabilizes axial substituents, influencing reactivity .
Stereochemical Considerations :
- Computational methods (e.g., M06-2X/6-31G(d) for DP4+ analysis) are critical for resolving relative configurations in stereoisomeric mixtures, as seen in related compounds .
Functional Group Diversity: Hydroxymethyl and amine groups in this compound enable hydrogen bonding, enhancing solubility compared to purely hydrocarbon analogs like obtusafuran .
Hazard Profile: The target compound’s classification (UN 3263) highlights handling precautions distinct from less hazardous analogs like (2R,3R)-3-amino-2-pentanol .
Biological Activity
rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its chiral centers and the presence of a methyl group at the 2-position of the piperidine ring, which significantly influences its pharmacological properties.
The molecular formula of this compound is CHN, and it exhibits significant optical activity due to its stereochemistry. The compound's unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions involving the hydroxyl group.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The hydroxyl group and chiral centers play crucial roles in determining its binding affinity and reactivity. Key pathways may include:
- Enzymatic interactions : Acting as substrates or inhibitors for various enzymes.
- Receptor binding : Influencing receptor activity that may lead to therapeutic effects in neurological disorders.
Biological Activity
Research indicates that this compound and its analogs may exhibit beneficial effects in treating central nervous system disorders. Notably, studies have shown interactions with receptors involved in neurological pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| CNS Effects | Potential therapeutic effects on neurological disorders |
| Receptor Interaction | Influences receptor activity related to neurotransmission |
| Enzyme Modulation | Acts as a substrate or inhibitor for various enzymes |
Case Studies and Research Findings
- CNS Therapeutic Potential : A study focused on the effects of piperidine derivatives on neurotransmitter systems found that this compound exhibited promising results in modulating serotonin receptors, which are critical in mood regulation and anxiety disorders .
- Pharmacological Profiling : Another investigation assessed the interaction of this compound with phospholipase A2, revealing its potential in anti-inflammatory pathways . The compound demonstrated significant inhibition rates, suggesting a role in managing inflammatory responses.
- Analog Development : Research into analogs of this compound indicated that modifications at the 2-position could enhance solubility and bioavailability while maintaining efficacy against target receptors .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| ((3R,6R)-6-Methylpiperidin-3-YL)methanol | Different methyl position | Used in asymmetric synthesis |
| (2,2,6,6-Tetramethylpiperidin-4-yl)methanol | Multiple methyl groups | Known for stability and steric hindrance |
| ((3R,6S)-6-Methylpiperidin-3-YL)methanol hydrochloride | Different stereochemistry | Enhanced solubility due to hydrochloride salt form |
The structural differences significantly affect their biological activity and chemical reactivity.
Q & A
Basic: How can the stereochemical configuration of rel-((2R,3R)-2-Methylpiperidin-3-yl)methanol be experimentally confirmed?
Methodological Answer:
The stereochemistry of this compound can be determined using chiral chromatography coupled with NMR spectroscopy . For example:
- Chiral HPLC : Utilize a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers and verify retention times against known standards.
- NOESY NMR : Cross-peaks in 2D NOESY spectra can reveal spatial proximity of protons, confirming the relative configuration of the methyl and hydroxymethyl groups on the piperidine ring .
- X-ray crystallography : Single-crystal diffraction provides unambiguous confirmation of absolute configuration, though this requires high-purity crystalline material .
Basic: What are the recommended storage conditions to ensure the stability of this compound?
Methodological Answer:
Stability is maintained under:
- Inert atmosphere (argon or nitrogen) to prevent oxidation of the hydroxymethyl group.
- Dark storage at room temperature (20–25°C) to avoid photodegradation.
- Moisture-free environment (use desiccants) due to potential hygroscopicity of the alcohol moiety.
Note: Hazard data (H314, skin corrosion) in Safety Data Sheets (SDS) emphasize the need for secondary containment to prevent accidental exposure .
Advanced: How can researchers resolve discrepancies in reported toxicity profiles (e.g., H314 vs. conflicting data)?
Methodological Answer:
Contradictions in toxicity classifications (e.g., H314 in vs. unspecified data elsewhere) require:
Batch Analysis : Verify purity via HPLC-MS ; impurities (e.g., residual reagents) may contribute to observed toxicity.
In Vitro Assays : Conduct MTT assays on human keratinocytes (HaCaT cells) to quantify skin irritation potential.
Comparative Studies : Cross-reference with structurally analogous piperidine derivatives (e.g., fluorobenzyl-piperidinemethanol in ) to identify structure-activity relationships (SARs) .
Basic: What synthetic routes are available for this compound?
Methodological Answer:
Two primary pathways:
- Reductive Amination : React 2-methylpiperidin-3-one with formaldehyde under hydrogenation (H₂, Pd/C) to yield the alcohol.
- Borohydride Reduction : Reduce a ketone precursor (e.g., 2-methylpiperidin-3-one) using sodium borohydride (NaBH₄) in methanol.
Optimization Tip: Monitor reaction progress via TLC or GC-MS to minimize byproducts like over-reduced amines .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to receptors like opioid or adrenergic receptors, leveraging the piperidine scaffold’s affinity for CNS targets.
MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability and conformational changes.
QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. fluorobenzyl groups in ) to predict pharmacokinetic properties (logP, BBB permeability) .
Basic: What analytical techniques validate the compound’s purity and identity?
Methodological Answer:
- HPLC-PDA : Quantify purity (>95%) and detect UV-active impurities.
- FT-IR : Confirm functional groups (O-H stretch at ~3300 cm⁻¹, C-N stretch at ~1200 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₇H₁₅NO, [M+H]⁺ = 130.1226) .
Advanced: How to design experiments investigating its metabolic stability in hepatic models?
Methodological Answer:
In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor depletion via LC-MS/MS to calculate intrinsic clearance (CLint).
CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
Metabolite ID : Use HRMS/MS to characterize phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Basic: What personal protective equipment (PPE) is essential during handling?
Methodological Answer:
- Respiratory Protection : OV/AG/P99 respirators for aerosolized particles (per OSHA/CEN standards).
- Skin Protection : Nitrile gloves + lab coat; secondary containment for spills.
- Eye Protection : Goggles compliant with ANSI Z87.1.
Rationale: Hazard statements (H314, H302) in SDS necessitate stringent controls .
Advanced: How to address conflicting data on its boiling point (e.g., 362.9°C vs. unreported values)?
Methodological Answer:
Differential Scanning Calorimetry (DSC) : Measure thermal decomposition onset to infer boiling point indirectly.
SimDist GC : Employ simulated distillation for high-boiling compounds.
Theoretical Estimation : Use software (e.g., EPI Suite) to calculate boiling point via group contribution methods. Compare with experimental data to resolve discrepancies .
Advanced: What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts for kinetic resolution during key steps.
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit diastereomeric salt formation with chiral acids (e.g., tartaric acid).
- In Situ Monitoring : Use polarimetry or chiral HPLC to track ee during reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
